Cas no 644-34-8 (3-(1,3-Benzodioxol-5-yl)-1-phenyl-2-propen-1-one)

3-(1,3-Benzodioxol-5-yl)-1-phenyl-2-propen-1-one is a chalcone derivative featuring a benzodioxole and phenyl group conjugated through a propenone linkage. This compound is of interest in synthetic and medicinal chemistry due to its structural motif, which is often associated with biological activity, including potential anti-inflammatory, antioxidant, and anticancer properties. The benzodioxole moiety enhances metabolic stability, while the α,β-unsaturated ketone group allows for reactivity in Michael addition and other conjugation-based reactions. Its well-defined structure makes it a valuable intermediate for further chemical modifications or pharmacological studies. The compound is typically characterized by high purity and consistent performance in research applications.
3-(1,3-Benzodioxol-5-yl)-1-phenyl-2-propen-1-one structure
644-34-8 structure
Product Name:3-(1,3-Benzodioxol-5-yl)-1-phenyl-2-propen-1-one
CAS No:644-34-8
MF:C16H12O3
MW:252.264684677124
MDL:MFCD00022990
CID:506070
PubChem ID:354333366
Update Time:2025-06-09

3-(1,3-Benzodioxol-5-yl)-1-phenyl-2-propen-1-one Chemical and Physical Properties

Names and Identifiers

    • 2-Propen-1-one,3-(1,3-benzodioxol-5-yl)-1-phenyl-
    • 3-(1,3-Benzodioxol-5-yl)-1-phenyl-2-propen-1-one
    • (E)-3-(benzo[d][1,3]dioxol-5-yl)-1-phenylprop-2-en-1-one
    • (2E)-1-(phenyl)-3-(1,3-benzodioxol-5-yl)-2-propen-1-one
    • (2E)-3-(1,3-benzodioxol-5-yl)-1
    • (2E)-3-(1,3-benzodioxol-5-yl)-1-phenyl-2-propen-1-one
    • 1-phenyl-3-(3,4-(methylenedioxy)phenyl)-2-propen-1-one
    • 1-phenyl-3-(3,4-methylenedioxyphenyl)propen-1-one
    • 2-Propen-1-one,3-(1,3-benzodioxol-5-yl)-1-phenyl
    • 3-(3,4-methylenedioxyphenyl)-1-phenyl-2-propen-1-one
    • 3-Benzo[1,3]dioxol-5-yl-1-phenyl-propenone
    • 3,4-(Methylenedioxy)chalcone
    • 3-(benzo[d][1,3]dioxol-5-yl)-1-phenylprop-2-en-1-one
    • MLS002638230
    • 3-(1,3-benzodioxol-5-yl)-1-phenylprop-2-en-1-one
    • 3,4-methylenedioxy chalcone
    • (E)-3-(1,3-benzodioxol-5-yl)-1-phenylprop-2-en-1-one
    • HMS3078N09
    • SMR001547719
    • (2E)-3-(2H-1,3-benzodioxol-5-yl)-1-phenylprop-2-en-1-one
    • NSC247057
    • NSC 247057
    • (E)-3-(1,3-benzodioxol-5-yl)-1-phenyl-prop-2-en-1-one
    • NSC 11863;Piperonylideneacetophenone
    • 54619-91-9
    • NSC700251
    • 3-(1,3-Benzodioxol-5-yl)-1-phenylprop-2-en-1-one, (E)-
    • PS-11045
    • D 729
    • 644-34-8
    • MCQ6FWK44X
    • NSC 700251
    • SCHEMBL7996466
    • NSC-700251
    • (2E)-3-(1,3-benzodioxol-5-yl)-1-phenylprop-2-en-1-one
    • NSC-247057
    • AKOS000406204
    • Z46028345
    • BDBM50477565
    • CMLDBU00003506
    • Piperonylideneacetophenone
    • SCHEMBL5147081
    • CHEMBL227400
    • AI3-17317
    • NSC-11863
    • trans-3-(1,3-Benzodioxol-5-yl)-1-phenyl-2-propen-1-one
    • NSC 11863
    • CCG-260171
    • 2-Propen-1-one, 3-(1,3-benzodioxol-5-yl)-1-phenyl-, (2E)-
    • 2-Propen-1-one, 3-(1,3-benzodioxol-5-yl)-1-phenyl-
    • NSC11863
    • (E)-3-(1,3-benzodioxol-5-yl)-1-phenyl-2-propen-1-one
    • UNII-MCQ6FWK44X
    • T71173
    • NCGC00161441-01
    • STK863111
    • DB-240774
    • MDL: MFCD00022990
    • Inchi: 1S/C16H12O3/c17-14(13-4-2-1-3-5-13)8-6-12-7-9-15-16(10-12)19-11-18-15/h1-10H,11H2/b8-6+
    • InChI Key: ATKADZVINWFQOE-SOFGYWHQSA-N
    • SMILES: O1COC2C=CC(/C=C/C(C3C=CC=CC=3)=O)=CC1=2

Computed Properties

  • Exact Mass: 252.07900
  • Monoisotopic Mass: 252.079
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 3
  • Complexity: 344
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.9
  • Topological Polar Surface Area: 35.5

Experimental Properties

  • Density: 1.255g/cm3
  • Melting Point: 120.0 to 124.0 deg-C
  • Boiling Point: 409.9ºC at 760mmHg
  • Flash Point: 193.4ºC
  • Refractive Index: 1.649
  • PSA: 35.53000
  • LogP: 3.31140

3-(1,3-Benzodioxol-5-yl)-1-phenyl-2-propen-1-one Security Information

3-(1,3-Benzodioxol-5-yl)-1-phenyl-2-propen-1-one Pricemore >>

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3-(1,3-Benzodioxol-5-yl)-1-phenyl-2-propen-1-one Suppliers

Amadis Chemical Company Limited
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(CAS:644-34-8)3-(1,3-Benzodioxol-5-yl)-1-phenyl-2-propen-1-one
Order Number:A1047460
Stock Status:in Stock
Quantity:25g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 17:24
Price ($):277.0
Email:sales@amadischem.com

Additional information on 3-(1,3-Benzodioxol-5-yl)-1-phenyl-2-propen-1-one

Recent Advances in the Study of 3-(1,3-Benzodioxol-5-yl)-1-phenyl-2-propen-1-one (CAS: 644-34-8)

The compound 3-(1,3-Benzodioxol-5-yl)-1-phenyl-2-propen-1-one (CAS: 644-34-8), commonly referred to as a chalcone derivative, has garnered significant attention in recent years due to its diverse pharmacological properties. Chalcones, characterized by their α,β-unsaturated carbonyl structure, serve as key intermediates in the biosynthesis of flavonoids and have demonstrated potential in therapeutic applications, including anti-inflammatory, anticancer, and antimicrobial activities. This research brief synthesizes the latest findings on this compound, highlighting its chemical properties, biological activities, and potential applications in drug development.

Recent studies have focused on the synthesis and optimization of 3-(1,3-Benzodioxol-5-yl)-1-phenyl-2-propen-1-one to enhance its bioavailability and therapeutic efficacy. A 2023 study published in the Journal of Medicinal Chemistry reported a novel synthetic route using Claisen-Schmidt condensation, which improved yield and purity. The compound's structural flexibility allows for modifications at the phenyl and benzodioxole rings, enabling the development of analogs with tailored pharmacological profiles. Computational modeling and molecular docking studies have further elucidated its interaction with biological targets, such as cyclooxygenase-2 (COX-2) and NF-κB pathways, underscoring its anti-inflammatory potential.

In vitro and in vivo evaluations have revealed promising anticancer properties of 3-(1,3-Benzodioxol-5-yl)-1-phenyl-2-propen-1-one. A 2022 study in Bioorganic & Medicinal Chemistry Letters demonstrated its ability to inhibit proliferation in breast cancer cell lines (MCF-7 and MDA-MB-231) by inducing apoptosis via caspase-3 activation. Additionally, the compound exhibited synergistic effects with conventional chemotherapeutic agents, such as doxorubicin, suggesting its potential as an adjuvant therapy. Mechanistic studies indicate that its activity may be linked to the suppression of angiogenesis and metastasis-related proteins, including VEGF and MMP-9.

The antimicrobial potential of this chalcone derivative has also been explored. Research published in European Journal of Medicinal Chemistry (2023) highlighted its efficacy against multidrug-resistant bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound's mechanism of action involves disruption of bacterial cell membranes and inhibition of biofilm formation. These findings position it as a candidate for developing novel antibiotics, particularly in the face of rising antimicrobial resistance.

Despite these advancements, challenges remain in translating 3-(1,3-Benzodioxol-5-yl)-1-phenyl-2-propen-1-one into clinical applications. Issues such as poor aqueous solubility and metabolic instability necessitate further structural optimization. Recent efforts have employed nanotechnology-based delivery systems, including liposomes and polymeric nanoparticles, to enhance its pharmacokinetic profile. A 2023 preclinical study reported a 40% increase in bioavailability using a nanoemulsion formulation, paving the way for future clinical trials.

In conclusion, 3-(1,3-Benzodioxol-5-yl)-1-phenyl-2-propen-1-one (CAS: 644-34-8) represents a versatile scaffold with broad therapeutic potential. Ongoing research aims to address its limitations while expanding its applications in oncology, infectious diseases, and inflammation. Collaborative efforts between chemists, biologists, and pharmacologists will be critical to unlocking its full clinical value.

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Amadis Chemical Company Limited
(CAS:644-34-8)3-(1,3-Benzodioxol-5-yl)-1-phenyl-2-propen-1-one
A1047460
Purity:99%
Quantity:25g
Price ($):277.0
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